molecular formula C22H15NO2 B14388915 2-(4-Cyanophenyl)-1-phenylethenyl benzoate CAS No. 90013-79-9

2-(4-Cyanophenyl)-1-phenylethenyl benzoate

Cat. No.: B14388915
CAS No.: 90013-79-9
M. Wt: 325.4 g/mol
InChI Key: YZBKYKWQADFIEC-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-1-phenylethenyl benzoate is an organic compound that belongs to the class of phenyl benzoate derivatives It is characterized by the presence of a cyanophenyl group and a phenylethenyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-1-phenylethenyl benzoate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)-1-phenylethenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Cyanophenyl)-1-phenylethenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-1-phenylethenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyanophenyl)-1-phenylethenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

90013-79-9

Molecular Formula

C22H15NO2

Molecular Weight

325.4 g/mol

IUPAC Name

[2-(4-cyanophenyl)-1-phenylethenyl] benzoate

InChI

InChI=1S/C22H15NO2/c23-16-18-13-11-17(12-14-18)15-21(19-7-3-1-4-8-19)25-22(24)20-9-5-2-6-10-20/h1-15H

InChI Key

YZBKYKWQADFIEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C#N)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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